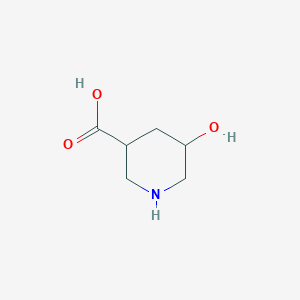

5-hydroxypiperidine-3-carboxylic Acid

描述

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical science. Its derivatives are integral components in a vast number of active pharmaceutical ingredients, spanning more than twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. The prevalence of this scaffold can be attributed to several key factors.

The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets like enzymes and receptors. Furthermore, the nitrogen atom can act as a basic center, which is often crucial for modulating a compound's physicochemical properties, such as solubility and membrane permeability. The introduction of chiral piperidine scaffolds can significantly enhance biological activities, improve pharmacokinetic profiles, and increase the selectivity of drug candidates. Consequently, the development of synthetic methodologies for creating diverse and highly substituted piperidine analogs remains an active and important area of research in organic chemistry.

Overview of Hydroxylated Piperidine Carboxylic Acids as Promising Bioactive Motifs

The incorporation of hydroxyl (-OH) and carboxylic acid (-COOH) groups onto the piperidine scaffold gives rise to hydroxylated piperidine carboxylic acids, a subclass of compounds with significant potential as bioactive molecules. These functional groups can increase polarity and provide additional points for hydrogen bonding, which can enhance binding affinity to biological targets. Hydroxypipecolic acids, a closely related group of compounds, are found in various natural products, including antibiotics and alkaloids, and are recognized as valuable building blocks in the synthesis of chiral drugs.

Research has shown that these motifs can interact with various biological systems. For instance, specific isomers of hydroxylated piperidine carboxylic acids have been investigated for their ability to interact with neurotransmitter systems. Their structural similarity to endogenous amino acids like gamma-aminobutyric acid (GABA) has prompted explorations into their potential as receptor agonists or uptake inhibitors. The dual functionality of the hydroxyl and carboxylic acid groups also makes them versatile intermediates for further chemical modification in the synthesis of more complex molecules.

Research Context and Academic Trajectories for 5-Hydroxypiperidine-3-carboxylic Acid

This compound (CAS No: 229152-86-7) represents a specific example within this promising class of compounds. Its research trajectory has been primarily focused on its synthesis and evaluation as a modulator of neurotransmitter systems. A notable area of investigation has been its role as an inhibitor of the gamma-aminobutyric acid (GABA) uptake system. In one study, the (3RS,5SR) stereoisomer of this compound was synthesized and tested for its affinity for the neuronal GABA uptake system. smolecule.com While it was found to be an inhibitor, its potency was determined to be weaker than other related compounds like nipecotic acid. smolecule.com The structure of the synthesized compound was confirmed using 270-MHz 1H NMR spectroscopy. smolecule.com

Beyond its direct biological activity, the compound holds potential as a specialized chemical building block. The presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—allows for a wide range of selective chemical transformations. This makes it a valuable intermediate for constructing more complex molecular frameworks. For instance, closely related structures, such as stereoisomers of 5-hydroxypiperidine-2-carboxylic acid, have been identified as useful intermediates in the synthesis of inhibitors for bacterial β-lactamases, which are a major cause of antibiotic resistance. google.com This highlights the potential academic and industrial trajectory for this compound as a scaffold for the development of novel therapeutic agents and other complex organic molecules.

Data Tables

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 229152-86-7 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Density | 1.299 g/cm³ chemsrc.com |

| Boiling Point | 354.8 °C at 760 mmHg chemsrc.com |

| Flash Point | 168.4 °C chemsrc.com |

| Form | Solid |

| SMILES String | OC(C1CC(O)CNC1)=O |

| InChI Key | OKNUJKFLEDJRTR-UHFFFAOYSA-N |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic acid |

| 5-Hydroxypiperidine-2-carboxylic acid |

| Gamma-aminobutyric acid (GABA) |

Structure

3D Structure

属性

IUPAC Name |

5-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNUJKFLEDJRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Conformational Analysis of 5 Hydroxypiperidine 3 Carboxylic Acid

Isomeric Forms and Diastereomeric Relationships of 5-Hydroxypiperidine-3-carboxylic Acid

This compound possesses two stereogenic centers at the C3 and C5 positions. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. The spatial arrangement of the hydroxyl and carboxylic acid substituents relative to the piperidine (B6355638) ring defines their diastereomeric relationship.

The diastereomers are designated as cis when the two substituents are on the same side of the ring and trans when they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers.

Cis Isomers : (3R, 5S)-5-hydroxypiperidine-3-carboxylic acid and (3S, 5R)-5-hydroxypiperidine-3-carboxylic acid.

Trans Isomers : (3R, 5R)-5-hydroxypiperidine-3-carboxylic acid and (3S, 5S)-5-hydroxypiperidine-3-carboxylic acid.

These stereochemical variations are critical as they significantly influence the molecule's three-dimensional shape, and consequently, its physical, chemical, and biological properties.

| Configuration | Diastereomeric Relationship | Enantiomeric Pair |

|---|---|---|

| (3R, 5S) | cis | Pair 1 |

| (3S, 5R) | cis | |

| (3R, 5R) | trans | Pair 2 |

| (3S, 5S) | trans |

Elucidation of Relative and Absolute Stereochemistry in Piperidine Carboxylic Acids

Determining the precise three-dimensional arrangement of atoms in piperidine carboxylic acids is accomplished through a combination of synthetic strategies and analytical techniques. The stereochemistry of substituted pipecolic acid (piperidine-2-carboxylic acid) derivatives, for instance, has been successfully assigned based on the method of preparation and confirmed through spectroscopic and epimerization experiments. rsc.org

Epimerization is a particularly useful technique; it involves converting a less thermodynamically stable diastereomer into its more stable counterpart, which provides insight into the relative stabilities and, by extension, the stereochemical configurations of the isomers. escholarship.orgwhiterose.ac.uk For instance, a kinetically favored product can be isomerized under specific conditions to the thermodynamically favored one, and the analysis of the resulting equilibrium can reveal the more stable arrangement of the substituents. escholarship.org

For an unambiguous determination of the solid-state structure, single-crystal X-ray analysis is the definitive method. A study on the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with tartaric acid confirmed that the piperidinium (B107235) rings adopt a chair conformation with the carboxyl group in an equatorial position within the crystal lattice. researchgate.net

Spectroscopic Techniques for Stereoisomer Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural characterization of piperidine derivatives in solution. optica.orgipb.pt Both ¹H and ¹³C NMR provide detailed information about the connectivity, conformation, and stereochemistry of the molecule.

In ¹H NMR, the vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them. This relationship is fundamental to conformational analysis. For a piperidine ring in a chair conformation, the coupling constant between two adjacent axial protons (³Jaa) is typically large (10–13 Hz), whereas axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are significantly smaller (2–5 Hz). nih.govcdnsciencepub.com By analyzing the coupling patterns of the protons on the piperidine ring, particularly those at C2, C3, C4, C5, and C6, the axial or equatorial orientation of the hydroxyl and carboxylic acid groups can be determined. nih.govrsc.org

¹³C NMR spectroscopy is also sensitive to the stereochemical environment. The chemical shift of a carbon atom is influenced by the spatial orientation of nearby substituents. Notably, a substituent in an axial position will typically shield the carbons at the gamma-position (the "gamma-gauche effect"), causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial. cdnsciencepub.com This provides a complementary method for conformational assignment.

To distinguish between enantiomers, which are indistinguishable in a standard NMR experiment, chiral discriminating agents can be employed. These agents form transient diastereomeric complexes with the enantiomers, leading to separate, observable signals in the NMR spectrum. nih.gov

| Proton Relationship | Typical Coupling Constant (Hz) | Stereochemical Significance |

|---|---|---|

| Axial-Axial (diaxial) | 10 - 13 | Indicates a dihedral angle of ~180°, confirming a chair conformation. |

| Axial-Equatorial (ax-eq) | 2 - 5 | Indicates a dihedral angle of ~60°. |

| Equatorial-Equatorial (eq-eq) | 2 - 5 | Indicates a dihedral angle of ~60°. |

Theoretical and Computational Approaches to Conformational Preferences

Alongside experimental techniques, theoretical and computational methods are vital for a comprehensive understanding of the conformational preferences of substituted piperidines. rsc.org Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the in-silico modeling of the different stereoisomers and their possible conformations (e.g., chair, boat, twist-boat). researchgate.net

These calculations can accurately predict the geometry and, crucially, the relative energies of the various conformers. escholarship.org For most piperidine derivatives, the chair conformation is significantly lower in energy and thus more stable than boat or twist-boat forms. ias.ac.in The computational models can determine the energetic preference for a substituent to occupy an equatorial versus an axial position. This is governed by a balance of factors, including steric hindrance (e.g., 1,3-diaxial interactions) and electronic effects like hyperconjugation and charge-dipole interactions. d-nb.info

Furthermore, computational approaches can calculate theoretical NMR parameters, such as chemical shifts and coupling constants, for a given geometry. researchgate.net By comparing these calculated values with experimental NMR data, researchers can validate the proposed structures and conformational assignments. Advanced models can also incorporate the effects of solvent, providing a more accurate representation of the molecule's behavior in solution, which can be critical as solvent polarity has been shown to play a major role in the conformational stabilization of some piperidine derivatives. d-nb.infonih.gov

| Computational Task | Methodology | Objective |

|---|---|---|

| Conformational Search | Molecular Mechanics / DFT | Identify all possible low-energy conformers (chair, boat, etc.). |

| Energy Calculation | DFT / Ab initio methods | Determine the relative stability of different diastereomers and conformers. |

| Geometry Optimization | DFT / Ab initio methods | Find the most stable three-dimensional structure for each conformer. |

| NMR Parameter Prediction | DFT (e.g., GIAO method) | Calculate chemical shifts and coupling constants to compare with experimental data. |

Advanced Synthetic Methodologies for 5 Hydroxypiperidine 3 Carboxylic Acid and Its Analogues

Total Synthesis Pathways of 5-Hydroxypiperidine-3-carboxylic Acid

The total synthesis of this compound can be approached through multi-step chemical syntheses, often involving the construction of the piperidine (B6355638) ring and the introduction of the hydroxyl and carboxylic acid functionalities. A representative synthesis for a closely related analogue, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, provides a framework for accessing the target compound. This pathway begins with a commercially available N-protected piperidone derivative.

A plausible synthetic route starts from 1-benzyl-3-piperidone hydrochloride. prepchem.com The key steps involve the formation of a cyanohydrin, followed by hydrolysis to the corresponding carboxylic acid. This approach allows for the direct installation of both the hydroxyl and carboxylic acid groups at the 3-position of the piperidine ring.

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Enantioselective synthesis can be accomplished through various strategies, including the use of chiral resolving agents to separate enantiomers of a key intermediate.

One effective strategy involves the synthesis of an enantiomerically pure precursor, such as (S)-N-Boc-3-hydroxypiperidine. This can be prepared by hydrogenating 3-hydroxypyridine (B118123) to yield 3-hydroxypiperidine (B146073), which is then resolved using a chiral resolving agent like D-pyroglutamic acid. The resulting diastereomeric salts can be separated, and the desired enantiomer of 3-hydroxypiperidine is then protected, for example, with a tert-butoxycarbonyl (Boc) group, to yield (S)-N-Boc-3-hydroxypiperidine. google.com This chiral building block can then be further functionalized to introduce the carboxylic acid group at the 3-position, although this subsequent step would require careful stereochemical control.

Another approach to stereocontrol involves the catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones, which can lead to highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. researchgate.net While not a direct synthesis of the target molecule, this methodology highlights advanced strategies for controlling stereochemistry in related piperidine systems.

The synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid illustrates several key reaction steps and important intermediates. prepchem.com

Cyanohydrin Formation: The synthesis commences with the reaction of 1-benzyl-3-piperidone hydrochloride with potassium cyanide in the presence of hydrochloric acid. This step forms the corresponding cyanohydrin, introducing both a hydroxyl group and a nitrile group at the 3-position.

Hydrolysis of the Nitrile: The cyanohydrin intermediate is then subjected to acidic hydrolysis, typically by heating with concentrated hydrochloric acid. This converts the nitrile group into a carboxylic acid, yielding the target 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

Purification and Isolation: The final product is isolated and purified through a series of workup steps, including pH adjustment, extraction, and crystallization.

| Step | Reaction | Key Intermediates | Reagents and Conditions |

| 1 | Cyanohydrin Formation | 1-benzyl-3-hydroxy-3-piperidinecarbonitrile | 1-benzyl-3-piperidone hydrochloride, Potassium cyanide, Hydrochloric acid, Tetrahydrofuran-water |

| 2 | Nitrile Hydrolysis | 1-benzyl-3-hydroxypiperidine-3-carboxylic acid | Concentrated hydrochloric acid, Heat |

| 3 | Isolation | Purified 1-benzyl-3-hydroxypiperidine-3-carboxylic acid | Sodium hydroxide, Chloroform, Amberlite IR 120B (H+), Acetone |

Biosynthesis and Derivation from Natural Products

The piperidine ring system is a common motif in a wide array of alkaloids, with L-lysine serving as a primary biosynthetic precursor. researchgate.netnih.gov The biosynthesis of piperidine alkaloids generally involves the decarboxylation of L-lysine to form cadaverine (B124047). nih.gov Subsequent oxidative deamination of cadaverine by a diamine oxidase yields an amino aldehyde, which undergoes spontaneous cyclization to form the imine, Δ¹-piperideine. researchgate.netnih.gov This cyclic imine is a key intermediate that can be further reduced to piperidine or serve as a scaffold for the enzymatic introduction of additional functional groups, such as hydroxyl and carboxyl groups, to yield compounds like this compound.

While the direct biosynthesis of this compound is not extensively detailed in the literature, the established pathways for related piperidine alkaloids provide a strong foundation for its putative biosynthetic route. The introduction of the hydroxyl group at the 5-position and the carboxylic acid at the 3-position would likely involve specific hydroxylases and oxidases acting on a piperidine-based intermediate derived from L-lysine.

The derivation of hydroxypiperidine structures from natural products is a viable strategy, although direct sourcing of this compound is not commonly reported. Related iminosugars, which share structural similarities, can be derived from natural sources. For instance, the synthesis of various iminosugars has been inspired by natural products like siastatin B.

Biocatalytic Approaches to Hydroxylation of Piperidine Ring Systems

Biocatalysis offers a powerful and environmentally friendly approach to the selective functionalization of molecules. In the context of this compound synthesis, enzymes can be employed for the regioselective and stereoselective hydroxylation of a piperidine precursor.

Recent research has identified specific enzymes capable of hydroxylating carboxylated piperidines. Notably, the ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) has been found to catalyze the hydroxylation of 3-carboxylated piperidines. chemistryviews.org This enzymatic C-H oxidation provides a direct and efficient method for introducing a hydroxyl group onto the piperidine ring at a specific position. Such biocatalytic methods can streamline the synthesis of complex piperidine derivatives by providing scalable access to enantiopure hydroxylated intermediates. chemistryviews.orgresearchgate.netchemrxiv.org

| Enzyme | Substrate | Product | Significance |

| SaEctD (Sphingopyxis alaskensis) | 3-carboxylated piperidine | Hydroxylated 3-carboxylated piperidine | Enables regioselective hydroxylation of the piperidine ring. |

Protecting Group Strategies in the Synthesis of Hydroxypiperidine Carboxylic Acids

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to prevent unwanted side reactions of the various functional groups present. The target molecule contains a secondary amine, a hydroxyl group, and a carboxylic acid, each of which may require protection depending on the reaction conditions of a given synthetic step.

Amine Protection: The secondary amine of the piperidine ring is often protected to prevent its interference in reactions targeting other parts of the molecule. Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a range of conditions and its facile removal with acid.

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group that can be removed by catalytic hydrogenation.

Benzyl (B1604629) (Bn): A benzyl group can be introduced via reductive amination or alkylation and is typically removed by hydrogenolysis.

Hydroxyl Protection: The hydroxyl group can be protected as an ether or an ester. Common protecting groups include:

Silyl ethers (e.g., TBDMS): These are versatile protecting groups that can be introduced and removed under mild conditions.

Benzyl ether (Bn): Stable to a wide range of reagents and removed by hydrogenolysis.

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester to prevent its acidic proton from interfering with basic reagents and to avoid its participation in nucleophilic reactions. Common ester protecting groups include:

Methyl or Ethyl esters: These are often used due to their ease of formation and subsequent hydrolysis under acidic or basic conditions.

Benzyl ester (Bn): Can be removed by hydrogenolysis, which is advantageous when other protecting groups sensitive to acidic or basic conditions are present.

The selection of an appropriate protecting group strategy, often involving orthogonal protecting groups that can be removed under different conditions, is a critical aspect of the successful synthesis of this compound and its analogues.

Chemical Reactivity and Derivatization Strategies for 5 Hydroxypiperidine 3 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related functionalities. These transformations are fundamental in peptide synthesis and the construction of larger molecules.

Amide Bond Formation: The coupling of the carboxylic acid with an amine to form an amide is one of the most common transformations in pharmaceutical synthesis. researchgate.net This reaction typically requires the activation of the carboxylic acid to enhance its electrophilicity. A variety of coupling reagents have been developed for this purpose, each with its own advantages regarding efficiency, cost, and suppression of side reactions like racemization. sci-hub.se The use of these reagents allows the reaction to proceed under mild conditions, which is crucial when other sensitive functional groups are present. researchgate.netsci-hub.se

Interactive Table: Common Reagents for Amide Coupling

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Widely used, inexpensive; produces insoluble urea (B33335) byproduct. sci-hub.se |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDAC or EDC | Water-soluble, making product purification easier. thermofisher.comnih.gov |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, low racemization. |

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol, typically under acidic catalysis. mdpi.com This reaction is often used as a protecting strategy for the carboxyl group or to modify the molecule's solubility and pharmacokinetic properties. Alternatively, methods similar to amide coupling, using activating agents in the presence of an alcohol, can achieve esterification under milder conditions. rsc.orgresearcher.life

Derivatization of the Hydroxyl Group

The secondary hydroxyl group at the C5 position offers another point for structural modification. Its derivatization can be used to introduce new functionalities, alter biological activity, or prepare it for subsequent reactions.

Common derivatization strategies include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (5-oxopiperidine-3-carboxylic acid) using standard oxidizing agents. smolecule.com This transformation introduces a new reactive site for further functionalization.

Acylation: Reaction with acyl chlorides or anhydrides can form esters at the hydroxyl position, a common strategy for creating prodrugs.

Etherification: Formation of an ether linkage is another way to modify the properties of the molecule.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), by reacting it with the corresponding sulfonyl chloride. google.comgoogle.com This primes the C5 position for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

Protection: To perform reactions at other sites without interference from the hydroxyl group, it can be protected. Common protecting groups for alcohols are stable under various reaction conditions but can be removed selectively when needed. google.com

Interactive Table: Selected Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid |

| Benzyl (B1604629) | Bn | Benzyl bromide (BnBr), base | Hydrogenolysis (H₂, Pd/C) |

Regioselective and Stereoselective Functionalization Approaches

Given the trifunctional nature of 5-hydroxypiperidine-3-carboxylic acid, achieving regioselectivity—the selective reaction of one functional group in the presence of others—is paramount. The most common strategy involves the orthogonal protection of the amine and carboxylic acid moieties.

A typical protection sequence to allow for selective functionalization of the hydroxyl group would be:

N-Protection: The secondary amine is the most nucleophilic site and is typically protected first. Common amine protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

O-Protection/Derivatization: With the amine protected, the carboxylic acid can be esterified.

C-Protection: Following protection of the amine and carboxylic acid, the hydroxyl group is left as the sole reactive site for derivatization.

This hierarchical approach ensures that reagents target the intended functional group.

Stereoselective functionalization of the piperidine (B6355638) ring itself represents a more advanced challenge. The existing stereocenters at C3 and C5 can direct the approach of incoming reagents, leading to diastereoselective transformations. Furthermore, modern synthetic methods, such as catalyst-directed C-H activation, can be employed for the site-selective and stereoselective introduction of new substituents onto the piperidine core. researchgate.net The choice of catalyst and the nature of the protecting group on the nitrogen atom can control whether functionalization occurs at the C2, C3, or C4 positions of the piperidine ring. researchgate.net

Role as a Synthetic Intermediate in Complex Molecule Construction

Substituted piperidines are among the most common heterocyclic motifs found in pharmaceuticals. nih.gov this compound, as a chiral, trifunctional building block, is a valuable intermediate for the synthesis of complex and biologically active molecules. Its rigid cyclic structure allows it to act as a scaffold, positioning the three functional groups in a well-defined three-dimensional space.

While specific examples for the 3-carboxylic acid isomer are proprietary or less documented in public literature, the utility of closely related isomers is well-established, highlighting the potential of this molecular framework. For instance, the isomeric (2S,5S)-5-hydroxypiperidine-2-carboxylic acid is a key intermediate in the synthesis of avibactam, a novel β-lactamase inhibitor. acs.org The defined stereochemistry and functionality of this piperidine core are crucial for the drug's biological activity.

By analogy, this compound serves as a versatile synthon for:

Peptidomimetics: The rigid piperidine core can be incorporated into peptide chains to constrain their conformation, which can lead to increased potency and metabolic stability.

Scaffolds for Combinatorial Chemistry: The three functional groups can be derivatized in various combinations to generate large libraries of related compounds for high-throughput screening in drug discovery programs.

Synthesis of Natural Products and Analogs: The piperidine skeleton is a core feature of many alkaloids and other natural products.

Investigation of Biological Activities and Mechanisms of Action for 5 Hydroxypiperidine 3 Carboxylic Acid

Neurochemical Modulatory Activities

The structural similarity of piperidine-based compounds to endogenous neurotransmitters, such as gamma-aminobutyric acid (GABA), has prompted investigations into their effects on the central nervous system. Research has focused on their potential to interact with GABAergic systems, which play a crucial role in regulating neuronal excitability.

(3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid has been identified as an inhibitor of the neuronal GABA uptake system. nih.gov This system is responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting this reuptake process, the concentration and duration of GABA in the synapse are increased, leading to enhanced GABAergic neurotransmission.

In comparative studies, the affinity of various hydroxy- and amino-substituted piperidinecarboxylic acids for GABA receptors and the neuronal GABA uptake system has been evaluated. While some related compounds interact selectively with GABA receptors, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid demonstrates activity as a GABA uptake inhibitor. nih.gov However, its potency is noted to be weaker than that of other established GABA uptake inhibitors like nipecotic acid and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid. nih.gov The introduction and position of the hydroxyl group on the piperidine (B6355638) ring are critical factors in determining the compound's affinity and selectivity for either GABA receptors or the uptake system. nih.govscispace.com

| Compound | Primary Activity | Relative Potency |

|---|---|---|

| (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid | GABA Uptake Inhibition | Weaker than nipecotic acid |

| Nipecotic acid | GABA Uptake Inhibition | Potent Inhibitor |

| (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid | GABA Uptake Inhibition | Potent Inhibitor |

| Isonipecotic acid | GABA Receptor Agonist | Effective Agonist |

Antimetastatic Potency of Derivatives (e.g., L-Iduronic Acid-Type 1-N-Iminosugars based on 5-hydroxypiperidine-3-carboxylic acid)

Derivatives of this compound have been synthesized and investigated for their potential as antimetastatic agents. acs.org Specifically, novel L-iduronic acid-type 1-N-iminosugars, which incorporate the this compound scaffold, have shown significant activity in inhibiting cancer cell invasion and metastasis in preclinical models. acs.org

Tumor cell invasion through the basement membrane is a critical step in metastasis and involves the enzymatic degradation of glycosaminoglycans, major components of the extracellular matrix. acs.org Research has shown that pretreatment of B16 BL6 melanoma cells with these L-iduronic acid-type 1-N-iminosugars inhibited their invasion through reconstituted basement membranes. acs.org Furthermore, in vivo studies demonstrated that pretreatment of the melanoma cells with these compounds before intravenous transplantation into mice led to a remarkable, dose-dependent inhibition of pulmonary metastasis. acs.org For instance, one of the derivatives, (3R,4S,5R,6R)-6-acetamido-4-guanidino-5-hydroxypiperidine-3-carboxylic acid, inhibited metastasis by 97% at a concentration of 150 µM. acs.org

| Compound Name | Concentration | Metastasis Inhibition (%) |

|---|---|---|

| (3R,4S,5R,6R)-6-acetamido-4-amino-5-hydroxypiperidine-3-carboxylic acid | 172 µM | 44.3% |

| (3R,4S,5S,6R)-6-acetamido-4-amino-5-hydroxypiperidine-3-carboxylic acid | 172 µM | 30.9% |

| (3R,4S,5R,6R)-6-acetamido-4-guanidino-5-hydroxypiperidine-3-carboxylic acid | 150 µM | 97.0% |

| (3R,4S,5R,6R)-4-amino-5-hydroxy-6-(trifluoroacetamido)piperidine-3-carboxylic acid | 145 µM | 75.5% |

| (3R,4S,5R,6R)-4-guanidino-5-hydroxy-6-(trifluoroacetamido)piperidine-3-carboxylic acid | 129 µM | 81.0% |

Research into Potential Enzymatic Inhibition Profiles

The antimetastatic activity of the L-iduronic acid-type 1-N-iminosugar derivatives is hypothesized to be linked to the inhibition of specific enzymes involved in the degradation of the extracellular matrix. acs.org Enzymes such as β-D-glucuronidase and α-L-iduronidase are known to degrade glycosaminoglycans like dermatan sulfate (B86663) and heparan sulfate, which are key structural components of basement membranes. acs.org Heparanase, an endo-β-D-glucuronidase, has been particularly correlated with the metastatic potential of tumor cells. acs.org

The structural design of L-iduronic acid-type 1-N-iminosugars is based on the premise that they may act as inhibitors of these glycosidases. acs.org By inhibiting these enzymes, the derivatives could prevent the breakdown of the basement membrane, thus blocking a crucial step in tumor cell invasion and metastasis. acs.org Related research on other L-IdoA-configured 1-azasugars (iminosugars) has shown moderate inhibitory activity against β-glucuronidase, supporting the proposed mechanism of action. diva-portal.orgyork.ac.ukchemrxiv.org These findings suggest that the antimetastatic effects observed with these derivatives may be due to their ability to interfere with the metabolism of α-L-iduronide components of the basement membrane and extracellular matrix. acs.org

Applications in Chemical Biology and Medicinal Chemistry

Scaffold Design for Conformationally Constrained Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. A key challenge in drug design is that peptides are often highly flexible and susceptible to degradation by enzymes in the body. To overcome these limitations, medicinal chemists incorporate rigid structural units, or scaffolds, to create more stable and conformationally constrained peptidomimetics. nih.gov The rigid structure of these molecules can lead to enhanced interaction with biological receptors and enzymes. nih.gov

The piperidine (B6355638) ring of 5-hydroxypiperidine-3-carboxylic acid serves as an excellent scaffold for this purpose. By replacing a specific amino acid in a peptide sequence with this piperidine derivative, researchers can introduce a significant conformational restraint. This rigidity helps to lock the molecule into a specific three-dimensional shape that is optimal for binding to its biological target, potentially increasing potency and selectivity. The chiral nature of the piperidine scaffold is also crucial for developing enantiomerically pure compounds, which is vital in asymmetric synthesis and for specific biological interactions.

Building Block in the Synthesis of Bioactive Molecules (e.g., Pharmaceutical Compounds, Active Pharmaceutical Ingredients)

As a versatile chemical intermediate, this compound and its isomers are valuable building blocks for the synthesis of more complex bioactive molecules. The hydroxyl and carboxylic acid functional groups provide reactive handles for further chemical elaboration, allowing for its incorporation into larger molecular frameworks.

A prominent example involves the use of a related isomer, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, which is a key intermediate in the synthesis of advanced β-lactamase inhibitors. These inhibitors are critical components of modern combination antibiotic therapies designed to combat bacterial resistance.

| Bioactive Molecule Class | Example Compound (from related isomer) | Therapeutic Area | Role of Piperidine Building Block |

| β-lactamase Inhibitors | Relebactam, Avibactam | Infectious Disease (Antibiotic Resistance) | Forms the core scaffold of the inhibitor, essential for its biological activity. |

The synthesis of these Active Pharmaceutical Ingredients (APIs) highlights the industrial utility of hydroxypiperidine carboxylic acids in producing fine chemicals and pharmaceuticals. The process often involves multiple steps, including the protection of functional groups, to achieve the final complex molecular structure.

Development of Antisense Agents and Nucleic Acid Analogues (e.g., Peptide Nucleic Acids for related isomers)

Antisense agents are designed to bind to specific messenger RNA (mRNA) sequences, thereby inhibiting the translation of a particular gene into a protein. Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. beilstein-journals.orgnih.gov This modification grants PNAs high metabolic stability and a strong affinity for their target DNA or RNA sequences, making them promising candidates for antisense therapies. nih.govresearchgate.net

Researchers have explored the use of piperidine-based scaffolds, derived from isomers like 5-hydroxypiperidine-2-carboxylic acid, to create conformationally constrained PNAs. researchgate.net The inclusion of the piperidine ring in the PNA backbone is intended to impart necessary conformational rigidity to the chain. researchgate.net This pre-organization of the PNA structure can enhance its binding affinity and specificity to the target nucleic acid. Computer modeling has shown that different piperidine-based PNA designs can exhibit varying degrees of flexibility, from pronounced to rigid, allowing for the fine-tuning of their properties for specific applications. researchgate.net

| PNA Backbone Type | Key Feature | Advantage in Antisense Applications |

| Standard PNA | N-(2-aminoethyl)glycine backbone nih.gov | Neutral backbone reduces electrostatic repulsion, high stability beilstein-journals.orgnih.gov |

| Piperidine-PNA (pipPNA) | Piperidine ring incorporated into the backbone researchgate.net | Provides conformational constraint and rigidity researchgate.net |

The goal of this research is to develop potent antisense antiviral agents by leveraging the unique structural properties of these modified PNA backbones. researchgate.net

Design of Ligands for Specific Biological Targets (e.g., Histamine-3 Receptor for related scaffolds)

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is responsible for its general shape and orientation for binding to a biological target. The piperidine ring is a well-established scaffold for designing ligands that interact with a variety of receptors, including G protein-coupled receptors (GPCRs).

One such target is the histamine (B1213489) H3 receptor (H3R), which is highly expressed in the central nervous system and regulates the release of several neurotransmitters. nih.gov As such, H3R is considered a relevant target for treating a range of neurological and cognitive disorders. nih.gov

Research has demonstrated that piperidine-based scaffolds are highly effective in the design of potent H3R antagonists/inverse agonists. nih.govnih.gov By modifying the substituents on the piperidine ring, chemists can develop ligands with high affinity and selectivity for the H3R. For instance, studies on 4-oxypiperidines and other dual piperidine-based ligands have shown that this scaffold is a critical structural feature for achieving high affinity at both the histamine H3 and sigma-1 receptors. nih.govnih.gov

| Piperidine-Based Scaffold | Biological Target | Therapeutic Potential | Key Finding |

| 4-Oxypiperidines | Histamine H3 Receptor (H3R) nih.gov | Cognitive and Neurological Disorders nih.gov | Replacement of flexible alkyl chains with more rigid moieties can result in higher affinity H3R ligands. nih.gov |

| 4-pyridylpiperidine | Histamine H3 and Sigma-1 Receptors nih.gov | Nociceptive and Neuropathic Pain nih.gov | The piperidine moiety was a critical feature distinguishing dual-target ligands from selective H3R ligands. nih.gov |

These findings underscore the importance of the piperidine scaffold in developing targeted therapies by providing a robust and modifiable framework for ligand design.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of 5-hydroxypiperidine-3-carboxylic acid. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov

The empirical formula of this compound is C₆H₁₁NO₃, corresponding to a molecular weight of approximately 145.16 g/mol . sigmaaldrich.com HRMS analysis, typically using techniques like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometry, can confirm this molecular formula by measuring the exact mass with a high degree of precision, distinguishing it from other compounds with the same nominal mass. nih.gov

In addition to determining the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that provide further structural evidence. mdpi.com While specific fragmentation data for this exact compound is not detailed in the provided results, typical fragmentation pathways for related cyclic compounds can be inferred. These often include the loss of small neutral molecules and specific ring fissions. mdpi.com

Expected Fragmentation Data:

| Process | Description | Expected Fragment (m/z) |

|---|---|---|

| Dehydration | Loss of a water molecule (H₂O) from the hydroxyl group. | [M-H₂O]⁺ |

| Decarboxylation | Loss of carbon dioxide (CO₂) from the carboxylic acid group. | [M-CO₂]⁺ |

These fragmentation patterns serve as a molecular fingerprint, allowing for unambiguous confirmation of the compound's identity when compared against reference spectra or predicted fragmentation libraries.

Detailed Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the relative stereochemistry of the chiral centers. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed for an unambiguous assignment of all signals. mdpi.com

The piperidine (B6355638) ring typically adopts a chair conformation, and the positions and orientations (axial or equatorial) of the hydroxyl and carboxylate substituents significantly influence the chemical shifts and coupling constants of the ring protons. researchgate.net

¹H NMR: This experiment identifies all unique proton environments in the molecule. The protons on carbons adjacent to the nitrogen, oxygen (of the hydroxyl group), and the carbonyl group are expected to appear at lower fields (higher ppm values) due to the deshielding effects of these electronegative atoms.

¹³C NMR: This provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will be the most downfield signal, followed by the carbons bearing the hydroxyl group and the nitrogen atom.

Table of Expected NMR Chemical Shifts: This table presents theoretical ¹H and ¹³C NMR chemical shift ranges based on the structure of this compound. Actual values may vary depending on the solvent and stereoisomer.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | - | 170 - 180 |

| CH (C3) | 2.5 - 3.0 | 40 - 50 |

| CH (C5) | 3.8 - 4.2 | 65 - 75 |

| CH₂ (C2, C6) | 2.8 - 3.5 | 45 - 55 |

| CH₂ (C4) | 1.5 - 2.2 | 30 - 40 |

| NH | 1.0 - 5.0 (broad) | - |

| OH | 1.0 - 5.0 (broad) | - |

| COOH | 10.0 - 13.0 (broad) | - |

Chromatographic Methods for Isolation and Purity Assessment (e.g., Chiral Resolution Techniques)

Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound. unife.it Given that the molecule possesses at least two chiral centers (at C3 and C5), leading to the possibility of four stereoisomers, chiral chromatography is particularly vital for separating these enantiomers and diastereomers. unife.itresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both analytical and preparative-scale separation. numberanalytics.com The resolution of enantiomers is typically achieved using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) functionalized with carbamate (B1207046) derivatives, have demonstrated broad applicability in separating a wide range of chiral compounds, including cyclic amino acids and their derivatives. researchgate.netmdpi.com For instance, a Chiralpak IA column, which is an amylose-based CSP, has been successfully used for the chiral resolution of a derivative of piperidine-3-carboxylic acid, achieving excellent separation. nih.gov

The separation conditions, including the mobile phase composition (e.g., mixtures of n-hexane and ethanol), flow rate, and column temperature, must be carefully optimized to achieve baseline resolution of the different stereoisomers. mdpi.comnih.gov

Other relevant chromatographic methods include:

Thin-Layer Chromatography (TLC): Often used for rapid analysis of reaction progress and purity. Chiral separations can sometimes be achieved on TLC plates after derivatizing the carboxylic acid with a chiral agent to form diastereomeric amides. nih.gov

Supercritical Fluid Chromatography (SFC): An increasingly popular technique for chiral separations, SFC can offer faster analysis times and reduced solvent consumption compared to HPLC. numberanalytics.com

Gas Chromatography (GC): This method can be used for purity assessment but typically requires derivatization of the polar hydroxyl and carboxylic acid groups to increase volatility.

The choice of method depends on the analytical goal, whether it is for initial isolation from a reaction mixture, assessment of chemical purity, or the critical determination of enantiomeric excess (ee). mst.edu

Computational Studies and Structure Activity Relationship Sar Modeling

Molecular Modeling of Conformation and Flexibility

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling techniques are employed to understand the preferred spatial arrangements of 5-hydroxypiperidine-3-carboxylic acid and its derivatives.

Molecular dynamics simulations can further elucidate the dynamic behavior of this compound in different environments, such as in aqueous solution, providing a more realistic picture of its conformational landscape over time. mdpi.comnih.gov Understanding the accessible conformations is crucial for designing molecules that can fit into the binding site of a specific biological target.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific quantum mechanical calculations.

| Conformer | Substituent Orientations (3-COOH, 5-OH) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | Equatorial, Equatorial | 0.00 |

| Chair 2 | Axial, Axial | 2.50 |

| Chair 3 | Equatorial, Axial | 1.80 |

| Chair 4 | Axial, Equatorial | 1.50 |

| Twist-Boat 1 | - | 5.50 |

| Twist-Boat 2 | - | 5.80 |

Prediction of Reactivity and Site-Selectivity

Quantum chemical methods are instrumental in predicting the reactivity and site-selectivity of this compound. researchgate.net By calculating the electron distribution within the molecule, it is possible to identify regions that are more likely to participate in chemical reactions.

One common approach is the generation of a Molecular Electrostatic Potential (ESP) map. researchgate.netdeeporigin.com The ESP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. deeporigin.comwuxiapptec.com For this compound, the oxygen atoms of the carboxylic acid and hydroxyl groups would be expected to show negative electrostatic potential, making them likely sites for interactions with positively charged species or hydrogen bond donors. The hydrogen atoms of these groups would exhibit positive potential, indicating their acidity.

Furthermore, calculations of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energies and distributions of these orbitals can help predict the outcomes of various chemical reactions. ekb.eg

Table 2: Predicted Reactive Sites of this compound Based on Electrostatic Potential This table is a qualitative prediction based on the functional groups present in the molecule.

| Atom/Group | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carboxylic Acid Oxygen (C=O) | Negative | Nucleophilic, Hydrogen Bond Acceptor |

| Carboxylic Acid Oxygen (-OH) | Negative | Nucleophilic, Hydrogen Bond Acceptor |

| Carboxylic Acid Hydrogen | Positive | Electrophilic, Acidic, Hydrogen Bond Donor |

| Hydroxyl Oxygen | Negative | Nucleophilic, Hydrogen Bond Acceptor |

| Hydroxyl Hydrogen | Positive | Electrophilic, Hydrogen Bond Donor |

| Piperidine (B6355638) Nitrogen | Slightly Negative | Nucleophilic, Basic |

In Silico Screening and Lead Optimization Strategies

This compound can serve as a scaffold for the development of new drug candidates. In silico screening and lead optimization are key strategies in this process.

Virtual Screening: High-throughput virtual screening (HTVS) can be used to screen large libraries of compounds derived from the this compound scaffold against a specific biological target. nih.govmdpi.com This process involves computationally docking each molecule into the active site of the target protein to predict its binding affinity and pose. nih.gov Pharmacophore modeling is another powerful tool for virtual screening. pharmacophorejournal.comnih.gov A pharmacophore model defines the essential steric and electronic features required for biological activity, and it can be used to search databases for molecules that match these features. nih.gov

Lead Optimization: Once initial "hit" compounds are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogs with their biological activities. nih.govrsc.org These models can then be used to predict the activity of newly designed compounds, guiding the synthetic efforts towards more potent molecules. nih.gov Computational tools can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify and address potential liabilities early in the drug discovery process. plos.org

Table 3: Example of a Pharmacophore Model Derived from a Hypothetical Active Derivative This table illustrates the types of features that might be included in a pharmacophore model.

| Feature | Type | Location (Relative to Scaffold) |

|---|---|---|

| 1 | Hydrogen Bond Acceptor | Carboxylic Acid Oxygen |

| 2 | Hydrogen Bond Donor | Hydroxyl Group |

| 3 | Hydrophobic Group | Aromatic ring attached to the piperidine nitrogen |

| 4 | Positive Ionizable | Piperidine Nitrogen (protonated) |

Theoretical Frameworks for Ligand-Target Interactions (e.g., Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org This method is crucial for understanding the interactions between derivatives of this compound and their biological targets at an atomic level.

The docking process involves placing the ligand in various conformations and orientations within the binding site of the protein and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov The results of docking studies can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. nih.govresearchgate.net

Table 4: Hypothetical Docking Results for a this compound Derivative This table provides an example of the kind of data generated from a molecular docking study.

| Parameter | Value |

|---|---|

| Target Protein | Hypothetical Kinase XYZ |

| PDB ID | XXXX |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | SER-125, ASN-180 |

| Key Hydrophobic Interactions | LEU-75, VAL-83, ILE-150 |

| Key Ionic Interactions | LYS-68 |

Emerging Research Areas and Future Perspectives for 5 Hydroxypiperidine 3 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally friendly synthetic routes to hydroxypiperidine derivatives is a significant area of focus in modern organic chemistry. Traditional methods often involve multiple steps and harsh reagents, prompting researchers to explore innovative strategies such as biocatalysis and the use of renewable starting materials.

A notable advancement involves the use of enzymes to achieve high stereoselectivity, a critical factor in the synthesis of bioactive molecules. For instance, a novel approach to synthesizing a closely related precursor, (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, utilizes a lipase-catalyzed resolution. acs.orgacs.org This biocatalytic step is central to an efficient, 10-step synthesis of the β-lactamase inhibitor Avibactam, starting from the commercially available and affordable ethyl-5-hydroxypicolinate. acs.orgacs.org This strategy avoids harsher, less efficient ring-opening and cyclization reactions used in previous routes. acs.org The use of enzymes operates under mild conditions and often in aqueous media, significantly improving the sustainability of the process. Furthermore, the optimization of subsequent steps to use environmentally friendly solvents and reagents underscores the commitment to greener chemical production. acs.org The broader application of biogenic carboxylic acids as sustainable catalysts and green reaction media in other complex syntheses further highlights a promising direction for the production of piperidine (B6355638) derivatives. nih.gov

| Aspect | Traditional Routes | Novel Biocatalytic Route | Sustainability Benefit |

| Starting Material | Complex, multi-step precursors | Commercially available ethyl-5-hydroxypicolinate acs.org | Reduced cost and synthetic steps. |

| Key Transformation | Chemical resolution, carbonized cyclization acs.org | Lipase-catalyzed enzymatic resolution acs.org | High stereoselectivity, mild reaction conditions. |

| Reagents & Solvents | Often reliant on harsh chemicals | Environmentally friendly solvents and reagents acs.org | Reduced environmental impact and improved safety. |

| Overall Efficiency | Lower overall yields | Completed in 10 steps with a 23.9% overall yield for Avibactam acs.org | More efficient and scalable process. |

This table illustrates a comparison between traditional and novel synthetic approaches for a related hydroxypiperidine carboxylate, highlighting the benefits of sustainable methodologies.

Integration with High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for biological activity against specific targets. nih.govufl.eduyu.edu This technology leverages automation, robotics, and sensitive detection methods to quickly identify "hits" from large chemical libraries. nih.govufl.edu For a scaffold like 5-hydroxypiperidine-3-carboxylic acid, HTS offers a powerful avenue to uncover novel therapeutic applications.

| Phase | Objective | Key Activities | Technologies Employed |

| 1. Library Generation | Create a diverse set of molecules for testing. | Synthesize derivatives of this compound, modifying its functional groups. | Combinatorial chemistry, parallel synthesis. |

| 2. Assay Development | Establish a reliable and scalable biological test. | Design a biological assay (e.g., enzyme inhibition, cell viability) suitable for automation. yu.edu | Fluorescence, luminescence, or absorbance-based detection systems. nih.gov |

| 3. High-Throughput Screen | Rapidly test the entire library for activity. | Use robotic systems to dispense compounds into microplates and perform the assay. ufl.edu | Automated liquid handlers, plate readers, robotics. nih.gov |

| 4. Hit Confirmation & Validation | Verify the activity of initial "hits". | Re-test positive compounds and perform secondary screens to eliminate false positives. nih.gov | Dose-response curves, orthogonal assays. |

This table outlines a hypothetical workflow for integrating this compound derivatives with high-throughput screening to discover new biological activities.

Mechanistic Elucidation of Observed Biological Effects

Once a biological activity is identified for this compound or its derivatives, the next critical step is to understand its mechanism of action. This involves investigating how the molecule interacts with its biological target at a molecular level to produce the observed effect. While detailed mechanistic studies on the parent compound itself are not extensively documented, research on complex molecules derived from this scaffold provides insight into potential mechanisms.

For example, Avibactam, which is synthesized from a hydroxypiperidine precursor, is a non-β-lactam β-lactamase inhibitor. acs.org Its mechanism involves the covalent but reversible binding to β-lactamase enzymes, which protects β-lactam antibiotics from degradation by resistant bacteria. acs.org Elucidating such mechanisms requires a combination of biochemical, biophysical, and structural biology techniques. Enzyme kinetics can determine the nature of inhibition, while techniques like X-ray crystallography or cryo-electron microscopy can provide a detailed three-dimensional picture of the compound bound to its target protein. Understanding the precise binding interactions is crucial for designing more potent and selective next-generation molecules.

Potential for Further Derivatization towards Advanced Chemical Probes

The functional groups present in this compound—a secondary amine, a hydroxyl group, and a carboxylic acid—make it an excellent candidate for derivatization into advanced chemical probes. These probes are valuable tools for studying biological systems, allowing researchers to visualize, track, and isolate molecular targets.

The carboxylic acid group is particularly versatile for modification. It can be converted into amides or esters by coupling with various amines or alcohols. researchgate.netthermofisher.com This allows for the attachment of reporter tags, such as fluorophores (e.g., fluorescein, rhodamine), which enable the visualization of the molecule's localization within cells using fluorescence microscopy. Alternatively, the carboxylic acid can be linked to affinity tags like biotin, which can be used to isolate the molecule's binding partners from complex biological mixtures. thermofisher.com Specialized derivatization reagents, such as 4-APEBA, can be used to tag carboxylic acids for enhanced detection in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The secondary amine in the piperidine ring also provides a handle for modification, further expanding the possibilities for creating a diverse range of sophisticated research tools.

| Functional Group | Reaction Type | Attached Moiety | Resulting Chemical Probe | Application |

| Carboxylic Acid | Amide Coupling researchgate.netthermofisher.com | Fluorescent Dye | Fluorescent Probe | Cellular imaging, tracking localization. |

| Carboxylic Acid | Amide Coupling thermofisher.com | Biotin | Affinity Probe | Target identification, pull-down assays. |

| Carboxylic Acid | Esterification thermofisher.com | Photo-crosslinker | Photoaffinity Label | Covalently linking to and identifying binding partners. |

| Secondary Amine | Sulfonylation researchgate.net | Click-chemistry handle (e.g., alkyne) | Bio-orthogonal Probe | In-vivo labeling and tracking. |

| Carboxylic Acid | Carbodiimide Coupling nih.gov | Mass Tag (e.g., 4-APEBA) | LC-MS Probe | Enhanced detection and quantification in metabolomics. |

This table summarizes potential derivatization strategies for this compound to generate advanced chemical probes for biological research.

常见问题

Q. What are the recommended synthetic routes for 5-hydroxypiperidine-3-carboxylic acid, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as functionalizing a pyridine or piperidine core. A common approach includes:

Core Functionalization : Introduce hydroxyl and carboxylic acid groups via nucleophilic substitution or oxidation reactions.

Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis .

Optimization Parameters :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use palladium or copper catalysts for cross-coupling reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., Nukol™) and UV detection at 254 nm to assess purity (>95%) .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 174.06 for C7H11NO3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions often arise from structural analogs, batch variability, or assay conditions. Strategies include:

- Structural Confirmation : Verify compound identity using X-ray crystallography or 2D-NMR to rule out isomeric impurities .

- Batch Consistency : Quantify peptide content and residual solvents (e.g., TFA) via ion chromatography to minimize variability .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) and use validated biological models (e.g., enzyme inhibition assays for PDHK modulation) .

Q. What strategies exist for stabilizing this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The compound is prone to degradation in acidic conditions (pH < 3). Use buffered solutions (pH 6–8) for storage .

- Temperature Sensitivity : Store at –20°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group .

- Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term stability .

Q. How do enantiomeric forms of this compound influence pharmacological activity?

Methodological Answer:

- Enantiomer Synthesis : Use chiral catalysts (e.g., (S)-BINOL) or enzymatic resolution to isolate (R)- and (S)-forms .

- Activity Profiling : Compare enantiomers in receptor-binding assays (e.g., prolyl 4-hydroxylase inhibition). For example, the (S)-enantiomer may show 10-fold higher affinity due to steric compatibility with enzyme active sites .

Q. What advanced analytical techniques are recommended for studying degradation products?

Methodological Answer:

- LC-MS/MS : Identify low-abundance degradants (e.g., decarboxylated or hydroxylated byproducts) .

- Stability-Indicating Methods : Use forced degradation (heat, light, oxidation) paired with HPLC-UV to establish degradation pathways .

- Computational Modeling : Predict degradation using software like Gaussian to model bond dissociation energies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。